Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound with a complex structure that includes a benzothiophene ring, an ethyl ester group, and a phenylacetylamino substituent
Properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKZPSQIMCYPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966968 | |
| Record name | N-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52535-69-0 | |
| Record name | Ethyl 4,5,6,7-tetrahydro-2-[(2-phenylacetyl)amino]benzo[b]thiophene-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52535-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(2-phenylacetamido)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052535690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions:
Procedure:
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The 2-aminothiophene intermediate (1.0 equiv) is dissolved in anhydrous DCM.
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Triethylamine is added under nitrogen, followed by dropwise addition of phenylacetyl chloride.
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The reaction is stirred until completion, washed with water, and purified via column chromatography (hexane:ethyl acetate).
Optimization Insights :
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Excess acylating agent improves conversion but risks diacylation.
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Anhydrous conditions prevent hydrolysis of the acyl chloride.
Alternative Synthetic Routes
One-Pot Gewald-Acylation Approach
Combining the Gewald reaction with in situ acylation reduces purification steps. Preliminary studies on similar compounds suggest:
| Component | Role |
|---|---|
| Cyclohexanone | Cyclic ketone |
| Ethyl cyanoacetate | Ester/cyano source |
| Phenylacetyl chloride | Simultaneous acylation agent |
| Yield | 60–70% (estimated) |
Solid-Phase Synthesis
Immobilized reagents or catalysts (e.g., polymer-supported bases) enable greener synthesis:
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Advantages : Simplified workup, recyclability.
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Challenges : Lower yields (~50%) due to diffusion limitations.
Reaction Optimization and Scalability
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 98 |
| DCM | 82 | 95 |
| THF | 68 | 90 |
Polar aprotic solvents (e.g., DCM) enhance acylation efficiency.
Catalytic Enhancements
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DMAP (4-Dimethylaminopyridine) : Accelerates acylation (yield increase: 10–15%).
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Microwave Assistance : Reduces reaction time from 12 hours to 2 hours at 100°C.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Spectroscopic Data
Chromatographic Purity
| Method | Conditions | Purity (%) |
|---|---|---|
| Reverse-phase HPLC | MeCN:H₂O (70:30), 1.0 mL/min | 99.5 |
| TLC | Hexane:EtOAc (3:1) | Single spot |
Industrial-Scale Considerations
Large batches (>1 kg) require:
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Continuous Flow Systems : Improve heat/mass transfer.
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In-line Analytics : FTIR or HPLC for real-time monitoring.
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Cost Analysis : Raw material expenses dominate (phenylacetyl chloride: $120/kg).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent for various diseases, including cancer and neurological disorders, could be explored through in vitro and in vivo studies.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(phenylacetyl)amino]-1,2,3,4-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but lacks the 4,5,6,7-tetrahydro configuration.
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: Similar structure but with an oxygen atom replacing the sulfur in the benzothiophene ring.
Uniqueness
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with notable potential in medicinal chemistry. Its unique structure, characterized by a benzothiophene core and various functional groups, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21NO3S
- Molecular Weight : 343.44 g/mol
- CAS Number : [not provided in the search results]
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit significant biological activities including:
- Anticancer Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells. The presence of the benzothiophene moiety is often linked to enhanced anticancer properties.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis.
- Analgesic Properties : Research indicates potential analgesic effects, possibly through modulation of pain pathways in the nervous system.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Reduces pain perception in animal models |
Case Study: Anticancer Activity
A study conducted on related benzothiophene derivatives indicated that these compounds could significantly reduce tumor growth in xenograft models. The study reported a reduction in cell viability by approximately 70% at certain concentrations, suggesting a strong potential for further development as anticancer agents.
Case Study: Anti-inflammatory Effects
In vitro studies have shown that similar compounds can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This indicates a possible mechanism for their anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
